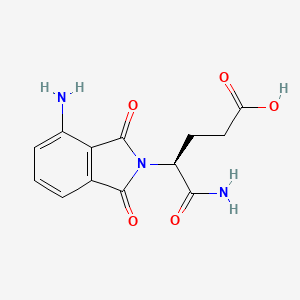![molecular formula C8H8N2O2S B14752324 Benzene, [[(diazomethyl)sulfonyl]methyl]- CAS No. 1588-80-3](/img/structure/B14752324.png)
Benzene, [[(diazomethyl)sulfonyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzene, [[(diazomethyl)sulfonyl]methyl]- is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a benzene ring substituted with a diazomethyl group and a sulfonylmethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(diazomethyl)sulfonyl]methyl]- typically involves the reaction of benzene with diazomethyl sulfone under specific conditions. One common method involves the use of a strong base to deprotonate the diazomethyl sulfone, followed by nucleophilic substitution on the benzene ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as
Properties
CAS No. |
1588-80-3 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
diazomethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c9-10-7-13(11,12)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
FONISQCLDPCMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


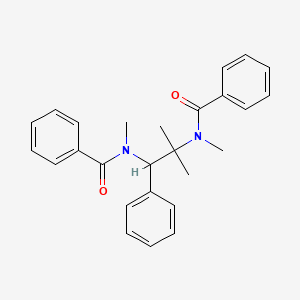
![Benzo[f]quinazoline](/img/structure/B14752245.png)
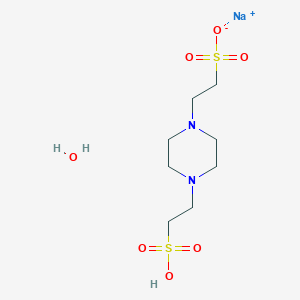
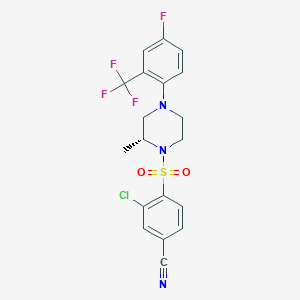
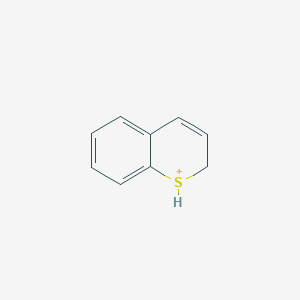
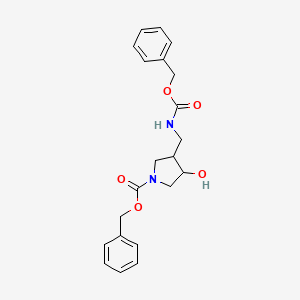
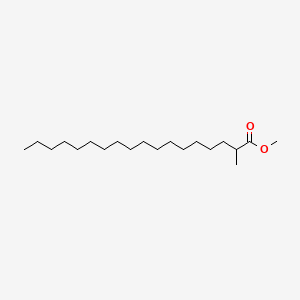
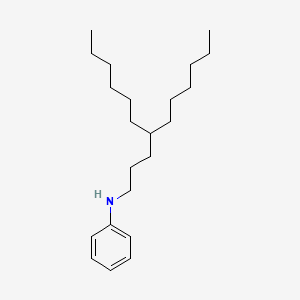
![acetic acid;(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B14752278.png)
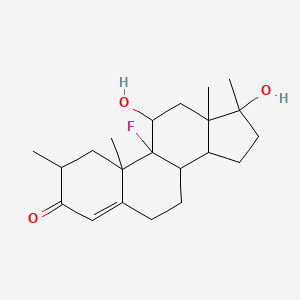
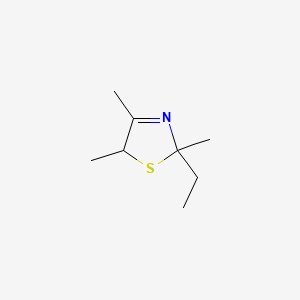
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
